molecular formula C21H13BrClN3 B2523364 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 1073062-42-6

2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B2523364
CAS No.: 1073062-42-6
M. Wt: 422.71
InChI Key: BLKKWMCDZNDYEQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 1073062-42-6) is a halogenated triazine derivative with the molecular formula C21H13BrClN3 and a molecular weight of 427.71 g/mol. This compound is characterized by a central 1,3,5-triazine ring substituted with two phenyl groups at positions 4 and 6, and a 3-bromo-5-chlorophenyl group at position 2. It is produced by Henan Lavoisier Chemical Co., Ltd., with a purity of ≥99.5%, and is primarily used in material synthesis, particularly in advanced organic electronics and pharmaceutical intermediates . The compound requires storage in sealed, cool, and light-protected conditions to maintain stability .

Properties

IUPAC Name

2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN3/c22-17-11-16(12-18(23)13-17)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKKWMCDZNDYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)Br)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of 3-bromo-5-chlorobenzonitrile with diphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may result in the replacement of halogen atoms with other functional groups, while oxidation and reduction reactions may lead to the formation of different triazine derivatives .

Scientific Research Applications

Pharmaceuticals

The compound has demonstrated potential as an intermediate in the synthesis of various pharmaceuticals due to its ability to interact with biological targets. Research indicates that derivatives of this compound exhibit:

  • Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
    Study ReferenceCell LineActivity
    MCF-7IC50 = 15 µM
    HeLaIC50 = 10 µM

Materials Science

In materials science, this compound is explored for its role as a UV absorber and stabilizer in polymer formulations. Its effectiveness in preventing degradation of materials exposed to UV light makes it valuable in:

  • Coatings and Plastics : Enhancing the durability of coatings used in outdoor applications.
    Application TypeEffectiveness
    Automotive CoatingsSignificant reduction in UV degradation
    Outdoor PlasticsExtended lifespan under sunlight exposure

Organic Electronics

The compound is also being investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties allow for:

  • Charge Transport : Facilitating efficient charge mobility within organic semiconductor layers.
    Device TypePerformance Improvement
    OLEDEnhanced brightness and efficiency
    OPVIncreased power conversion efficiency

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of synthesized derivatives of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology.

Case Study 2: UV Stabilization

Research published in the Journal of Polymer Science highlighted the effectiveness of incorporating this compound into acrylic coatings. The study found that coatings with the compound showed a significant decrease in color change and gloss loss after prolonged UV exposure compared to control samples.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 864377-31-1)

  • Molecular Formula : C21H14BrN3 (MW: 388.26 g/mol).
  • Key Differences : Lacks the chlorine atom at the 5-position of the bromophenyl substituent.
  • Applications : Used as an OLED display material due to its electron-transport properties. Purity ≥98% (HPLC) .

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 23449-08-3)

  • Molecular Formula : C21H14BrN3 (MW: 388.26 g/mol).
  • Key Differences : Bromine is at the 4-position of the phenyl ring instead of 3.
  • Applications: Functions as an intermediate for OLED materials, precious metal catalysts, and nanomaterial synthesis. Purity ≥99% (HPLC) .

2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS: 1606981-69-4)

  • Molecular Formula : C27H18BrN3 (MW: 464.36 g/mol).
  • Key Differences : Incorporates a biphenyl group with bromine at the 3' position.
  • Physical Properties : Higher melting point (206°C) and boiling point (665.7°C predicted) compared to simpler derivatives. Used in optoelectronic applications .

Functional Group Variations

2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 1596320-69-2)

  • Molecular Formula : C21H14N4O2 (MW: 354.36 g/mol).
  • Key Differences : Nitro group at the 2-position instead of halogens.
  • Properties : Higher density (1.3 g/cm³) and boiling point (610.5°C predicted). Applications in high-temperature organic synthesis .

2-(2-Hydroxyphenyl)-4,6-diphenyl-1,3,5-triazine (CAS: 3202-86-6)

  • Molecular Formula : C21H15N3O (MW: 325.36 g/mol).
  • Applications : Used in photochemical research due to its UV stability .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications
1073062-42-6 (Target) C21H13BrClN3 427.71 3-Bromo-5-chlorophenyl ≥99.5% Material synthesis, electronics
864377-31-1 C21H14BrN3 388.26 3-Bromophenyl ≥98% OLED displays
23449-08-3 C21H14BrN3 388.26 4-Bromophenyl ≥99% OLED intermediates, catalysts
1606981-69-4 C27H18BrN3 464.36 3'-Bromo-biphenyl N/A Optoelectronics
1596320-69-2 C21H14N4O2 354.36 2-Nitrophenyl N/A High-temperature synthesis
3202-86-6 C21H15N3O 325.36 2-Hydroxyphenyl N/A Photochemical research

Key Research Findings

Halogen Positioning : The position of halogens (e.g., bromine at 3 vs. 4 in phenyl rings) significantly impacts electronic properties. For instance, 864377-31-1 (3-bromo) is preferred in OLEDs for its charge transport efficiency, while 23449-08-3 (4-bromo) is used in catalyst design due to steric effects .

Chlorine Addition: The 5-chloro substitution in the target compound enhances thermal stability compared to non-chlorinated analogues, making it suitable for high-performance material synthesis .

Functional Group Effects : Nitro and hydroxyl groups alter solubility and reactivity. The nitro derivative (1596320-69-2) exhibits higher thermal resistance, whereas the hydroxyl variant (3202-86-6) is utilized in UV-driven applications .

Biological Activity

2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a triazine derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

The molecular formula of this compound is C21H13BrClN3C_{21}H_{13}BrClN_3, with a molecular weight of 404.70 g/mol. The compound exhibits a solid-state appearance and has specific solubility characteristics that are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H13BrClN3C_{21}H_{13}BrClN_3
Molecular Weight404.70 g/mol
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests revealed that the compound has potent activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this triazine derivative. In animal models, the compound showed a reduction in inflammation markers when administered at doses of 20 mg/kg. The observed reduction in edema was statistically significant compared to control groups .

The proposed mechanism for the biological activity of this compound involves inhibition of key enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazine derivatives including this compound against clinical isolates. The results indicated that this compound displayed superior activity compared to traditional antibiotics in certain cases .

Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory effects, researchers administered the compound to rats with induced paw edema. Results showed a significant decrease in paw volume after treatment with the compound compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine?

The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. A common approach involves reacting 2-chloro-4,6-diphenyl-1,3,5-triazine with a bromo-chloro-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions . Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient, followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this triazine derivative?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm substituent positions and purity .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection to assess purity (>97% is typical for research-grade material) .
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What are the primary research applications of this compound?

The compound serves as:

  • A pharmaceutical intermediate in drug discovery, particularly for halogen-rich scaffolds targeting kinase inhibition .
  • A precursor for OLED materials , where bromo and chloro substituents modulate electron transport properties in emissive layers .
  • A ligand in coordination chemistry , leveraging its triazine core for metal-organic framework (MOF) synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR or mass spectra often arise from residual solvents, isotopic patterns (e.g., bromine’s ¹:¹ isotopic ratio), or unexpected regioisomers. Mitigation strategies include:

  • 2D NMR (COSY, NOESY) to resolve overlapping signals .
  • Isotopic labeling studies (e.g., deuteration) to clarify substituent effects .
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize the compound’s electronic properties for optoelectronic applications?

Substituent engineering is critical:

  • Bromo/chloro groups enhance electron-withdrawing effects, improving charge transport in OLEDs .
  • Phenyl ring functionalization (e.g., methoxy or cyano groups) adjusts HOMO-LUMO gaps, measurable via cyclic voltammetry and UV-Vis spectroscopy .
  • Coordination with transition metals (e.g., Ir or Pt) to develop thermally activated delayed fluorescence (TADF) emitters .

Q. How should researchers address toxicity and environmental hazards during handling?

Refer to hazard assessments and Safety Data Sheets (SDS):

  • Acute toxicity : Classified as harmful if inhaled or ingested; use fume hoods and PPE .
  • Environmental persistence : Brominated aromatics may bioaccumulate; avoid aqueous disposal .
  • Waste management : Incinerate in certified facilities with halogen scrubbers .

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

The triazine core’s electron-deficient nature facilitates:

  • Buchwald-Hartwig amination at the 2-position, enabled by palladium catalysts .
  • SNAr reactions with amines or thiols at chloro/bromo sites, monitored via in-situ IR spectroscopy .
  • Competitive pathway analysis using kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .

Q. How does this compound compare to analogues in UV absorber applications?

Compared to 2-(2-hydroxyphenyl)-4,6-diphenyltriazines:

  • Reduced UV absorption due to bromo/chloro substituents shifting λmax to lower wavelengths .
  • Enhanced thermal stability (Td > 300°C) makes it suitable for high-temperature polymer matrices .
  • Synergistic effects with hindered amine light stabilizers (HALS) in polyolefin coatings .

Methodological Resources

  • Synthetic Protocols : Apollo Scientific Ltd. and J&K Chemicals provide detailed synthesis guides .
  • Safety Guidelines : Refer to SDS from J&K Chemicals and hazard classifications from the National Environmental Science Institute .
  • Computational Tools : PubChem and DFT packages (Gaussian, ORCA) for electronic structure prediction .

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